molecular formula C8H7N5O B14383939 2,4-Diaminopyrido[3,2-d]pyrimidine-6-carbaldehyde CAS No. 88553-25-7

2,4-Diaminopyrido[3,2-d]pyrimidine-6-carbaldehyde

Cat. No.: B14383939
CAS No.: 88553-25-7
M. Wt: 189.17 g/mol
InChI Key: VUPAGIQIPGRNOO-UHFFFAOYSA-N
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Description

2,4-Diaminopyrido[3,2-d]pyrimidine-6-carbaldehyde is a heterocyclic compound that contains both pyridine and pyrimidine rings. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. It is known for its role as a precursor in the synthesis of various bioactive molecules, particularly those targeting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diaminopyrido[3,2-d]pyrimidine-6-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile. This intermediate is then subjected to further reactions to introduce the amino groups and form the desired pyrido[3,2-d]pyrimidine structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2,4-Diaminopyrido[3,2-d]pyrimidine-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: 2,4-Diaminopyrido[3,2-d]pyrimidine-6-carboxylic acid.

    Reduction: 2,4-Diaminopyrido[3,2-d]pyrimidine-6-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Diaminopyrido[3,2-d]pyrimidine-6-carbaldehyde has several applications in scientific research:

Mechanism of Action

The primary mechanism of action for compounds derived from 2,4-diaminopyrido[3,2-d]pyrimidine-6-carbaldehyde involves the inhibition of dihydrofolate reductase (DHFR). This enzyme is crucial for the synthesis of tetrahydrofolate, a cofactor required for the production of nucleotides. By inhibiting DHFR, these compounds can effectively halt DNA synthesis and cell proliferation, making them useful in the treatment of cancer and bacterial infections .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Diaminopyrido[3,2-d]pyrimidine-6-carbaldehyde is unique due to its specific structure, which allows for versatile chemical modifications and the potential to develop a wide range of bioactive derivatives. Its ability to inhibit DHFR with high specificity makes it a valuable scaffold in medicinal chemistry .

Properties

CAS No.

88553-25-7

Molecular Formula

C8H7N5O

Molecular Weight

189.17 g/mol

IUPAC Name

2,4-diaminopyrido[3,2-d]pyrimidine-6-carbaldehyde

InChI

InChI=1S/C8H7N5O/c9-7-6-5(12-8(10)13-7)2-1-4(3-14)11-6/h1-3H,(H4,9,10,12,13)

InChI Key

VUPAGIQIPGRNOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=NC(=N2)N)N)N=C1C=O

Origin of Product

United States

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